N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In some cases, 3-amino-4-cyano-2-thiophenecarboxamides are used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidine core, a benzyl group, a 2-methylallyl group, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. For instance, the thieno[3,2-d]pyrimidine core can undergo various reactions .Scientific Research Applications
Synthesis and Structural Analysis
The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors highlight the versatility of thienopyrimidines in medicinal chemistry, demonstrating their potential as antitumor agents. These compounds exhibit potent inhibitory activity against key enzymes, showcasing the structure-activity relationship crucial for developing therapeutic agents (Gangjee et al., 2009).
The preparation of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity illustrates the potential of thienopyrimidines in addressing bacterial and fungal infections. These compounds, characterized by their synthesis from thienopyrimidin-2-thioxothiazolidin-4-one derivatives, displayed significant inhibitory effects against various microbes, demonstrating the chemical versatility and application of such structures in developing new antimicrobial agents (Kerru et al., 2019).
Applications in Medicinal Chemistry
Research on the synthesis of fused isolated azoles and N-heteroaryl derivatives based on 2-methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine explores the creation of diverse heterocyclic compounds with potential biological activities. This study showcases the synthetic strategies for developing new molecules with possible therapeutic applications, highlighting the significance of thienopyrimidines as core structures in medicinal chemistry (El Azab & Elkanzi, 2014).
The development of pyrimidine linked pyrazole heterocyclics and their assessment for insecticidal and antibacterial potential demonstrate the interdisciplinary applications of thienopyrimidines, extending beyond human medicine into agriculture and microbial resistance. This research underscores the potential of such compounds in creating new pesticides and antimicrobial agents, showcasing the broad utility of thienopyrimidine derivatives in scientific research and application (Deohate & Palaspagar, 2020).
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-14(2)12-25-21(27)19-16-9-6-10-17(16)29-20(19)24-22(25)28-13-18(26)23-11-15-7-4-3-5-8-15/h3-5,7-8H,1,6,9-13H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOYTBONANZXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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